3-Bromoimidazo[1,2-a]pyrazin-2-ol
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Overview
Description
3-Bromoimidazo[1,2-a]pyrazin-2-ol is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrazine family. These compounds are known for their diverse biological activities and are often used as scaffolds in drug discovery and development . The presence of a bromine atom at the 3-position and a hydroxyl group at the 2-position makes this compound particularly interesting for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Bromoimidazo[1,2-a]pyrazin-2-ol can be synthesized through a one-pot reaction involving the cyclization of 2-aminopyridine derivatives with α-haloketone derivatives . The reaction typically takes place in the presence of a base and a brominating agent, such as N-bromosuccinimide (NBS), under mild conditions . The reaction conditions are generally mild and do not require the use of metal catalysts, making the process more environmentally friendly .
Industrial Production Methods
This includes optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow techniques to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-Bromoimidazo[1,2-a]pyrazin-2-ol undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 3-position can be substituted with other nucleophiles, such as amines or thiols.
Oxidation Reactions: The hydroxyl group at the 2-position can be oxidized to form a carbonyl group.
Cyclization Reactions: The compound can undergo further cyclization to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Cyclization Reactions: These reactions often require the presence of a base and a suitable solvent, such as ethanol or methanol.
Major Products Formed
Substitution Reactions: Products include various substituted imidazo[1,2-a]pyrazines with different functional groups at the 3-position.
Oxidation Reactions: The major product is the corresponding imidazo[1,2-a]pyrazin-2-one.
Cyclization Reactions: The products are more complex heterocyclic compounds with potential biological activities.
Scientific Research Applications
3-Bromoimidazo[1,2-a]pyrazin-2-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored as a scaffold for the development of new therapeutic agents targeting various diseases.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-Bromoimidazo[1,2-a]pyrazin-2-ol is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity . The presence of the bromine atom and the hydroxyl group may enhance its binding affinity and specificity for certain targets .
Comparison with Similar Compounds
Similar Compounds
3-Bromoimidazo[1,2-a]pyridine: Similar in structure but lacks the pyrazine ring, which may affect its biological activity.
3-Bromoimidazo[1,2-a]pyrimidine: Contains a pyrimidine ring instead of a pyrazine ring, which may influence its chemical reactivity and applications.
3-Bromoimidazo[1,2-a]pyrazine: Lacks the hydroxyl group at the 2-position, which may alter its chemical properties and biological activities.
Uniqueness
3-Bromoimidazo[1,2-a]pyrazin-2-ol is unique due to the presence of both a bromine atom and a hydroxyl group, which provide distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C6H4BrN3O |
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Molecular Weight |
214.02 g/mol |
IUPAC Name |
3-bromoimidazo[1,2-a]pyrazin-2-ol |
InChI |
InChI=1S/C6H4BrN3O/c7-5-6(11)9-4-3-8-1-2-10(4)5/h1-3,11H |
InChI Key |
RFQPCFLXICFREG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=NC(=C2Br)O)C=N1 |
Origin of Product |
United States |
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